molecular formula C21H25ClN2O3S B11233746 1-[(4-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide

Cat. No.: B11233746
M. Wt: 421.0 g/mol
InChI Key: DILWWQMMYFGPDA-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C21H25ClN2O4S. This compound is characterized by the presence of a piperidine ring, a phenylethyl group, and a chlorophenylmethanesulfonyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c22-20-10-8-18(9-11-20)16-28(26,27)24-14-4-7-19(15-24)21(25)23-13-12-17-5-2-1-3-6-17/h1-3,5-6,8-11,19H,4,7,12-16H2,(H,23,25)

InChI Key

DILWWQMMYFGPDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:

The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

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